N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide
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Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C17H15N7O2S and its molecular weight is 381.41. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to inhibit various enzymes and receptors, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
1,2,4-oxadiazole derivatives are generally known for their good metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
The stability and activity of 1,2,4-oxadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Structural Characteristics
The compound features a triazole and oxadiazole moiety, both known for their diverse biological activities. Its chemical formula is C12H13N7O2S with a molecular weight of approximately 285.34 g/mol. The presence of the methylthio group and the nicotinamide structure enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways associated with diseases such as cancer and infections. The oxadiazole and triazole rings can interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that derivatives of oxadiazole can exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of oxadiazole derivatives, including compounds similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models by targeting key regulatory enzymes involved in cancer progression .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as potential leads for developing new antibiotics .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-10-20-16(26-23-10)11-6-4-8-24-13(21-22-14(11)24)9-19-15(25)12-5-3-7-18-17(12)27-2/h3-8H,9H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXTXOUGLRPESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(N=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.